molecular formula C14H13ClN2O5S B4716204 Methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamoylamino]-3-hydroxypropanoate

Methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamoylamino]-3-hydroxypropanoate

Cat. No.: B4716204
M. Wt: 356.8 g/mol
InChI Key: KEPALNUKFKFIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamoylamino]-3-hydroxypropanoate is a complex organic compound that belongs to the class of benzothiophene derivatives Benzothiophene compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamoylamino]-3-hydroxypropanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with Carbamoyl Chloride: The chlorinated benzothiophene is then reacted with carbamoyl chloride to introduce the carbamoylamino group.

    Esterification: The final step involves the esterification of the intermediate product with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamoylamino]-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamoylamino]-3-hydroxypropanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Biological Research: Used as a probe to study biological pathways and interactions.

    Material Science: Investigated for its potential use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamoylamino]-3-hydroxypropanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or modulate receptor activity, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-hydroxyindole-3-carboxylate: Another ester derivative with similar synthetic routes and biological activities.

    4-((E)-{[(3-chloro-1-benzothiophene-2-carbonyl)hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate: A compound with a similar benzothiophene core but different functional groups.

Uniqueness

Methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamoylamino]-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research.

Properties

IUPAC Name

methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamoylamino]-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O5S/c1-22-13(20)8(6-18)16-14(21)17-12(19)11-10(15)7-4-2-3-5-9(7)23-11/h2-5,8,18H,6H2,1H3,(H2,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPALNUKFKFIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)NC(=O)C1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamoylamino]-3-hydroxypropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamoylamino]-3-hydroxypropanoate
Reactant of Route 3
Methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamoylamino]-3-hydroxypropanoate
Reactant of Route 4
Methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamoylamino]-3-hydroxypropanoate
Reactant of Route 5
Methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamoylamino]-3-hydroxypropanoate
Reactant of Route 6
Methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamoylamino]-3-hydroxypropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.